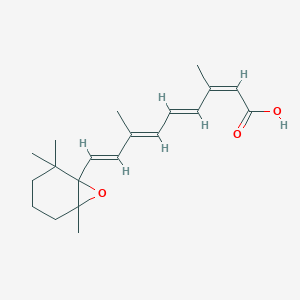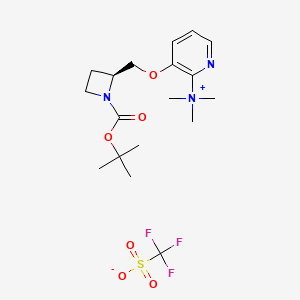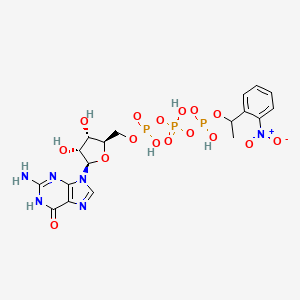![molecular formula C₂₉H₅₃NO₅ B1141128 [(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate CAS No. 111466-61-6](/img/structure/B1141128.png)
[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. While specific details on the synthesis of this compound were not directly found, related works provide insights into similar processes. For example, the synthesis of methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate from l-tartaric acid through substitution and cyclization reactions indicates the intricate methods used in synthesizing complex molecules (Gimalova et al., 2014).
Molecular Structure Analysis
The molecular structure of complex organic molecules is crucial for understanding their behavior and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling are commonly employed. For compounds with similar complexity, X-ray diffraction analysis has been used to determine their solid-state structures, offering insights into the configuration and stereochemistry of the molecules (Glaser et al., 1994).
Chemical Reactions and Properties
The chemical reactivity of a compound like "[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate" can involve various transformations, including cycloadditions, nucleophilic substitutions, and oxidations. Studies on similar compounds, such as the photochemical reactions of enamino ketones with benzophenone leading to oxetane formation, highlight the complex reactivity patterns that can occur (Tokumitsu & Hayashi, 1980).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, solubility, and crystal structure, are essential for their practical application and handling. These properties are often determined experimentally through techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility testing.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, define the utility and safety of chemical compounds. Investigations into compounds with fluorine substitutions provide valuable data on their reactivity and stability, offering parallels to the chemical behavior of complex esters and amides (Usachev, Bizenkov, & Sosnovskikh, 2007).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Analysis
- Studies have explored the synthesis and structural characterization of related compounds, focusing on chemical reactions and configurations. For instance, Youn et al. (2016) isolated new pyrrole alkaloids from the fruits of Lycium chinense, demonstrating complex chemical reactions and configurations similar to those in the compound of interest (Youn et al., 2016).
Application in Wine Analysis
- A study by Lytra et al. (2017) developed a method for quantifying and separating enantiomeric forms of substituted esters in wine. This research is relevant as it involves the analysis of chemical compounds closely related to the compound , demonstrating its potential application in food and beverage analysis (Lytra et al., 2017).
Synthetic Techniques Development
- Research on the synthesis of complex organic compounds like (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol provides insights into the methodologies that could be applied for the synthesis of the compound . Fang Ling (2011) reported on the optimization of synthetic techniques, which is relevant for understanding the chemical synthesis of related compounds (Fang Ling, 2011).
Enantiomeric Distribution in Natural Products
- The study of enantiomeric distributions in natural products, as illustrated by Lytra et al. (2015), offers insights into the potential natural occurrence and properties of similar compounds. Their research on the enantiomers of ethyl 2-hydroxy-4-methylpentanoate in wines is particularly relevant (Lytra et al., 2015).
Potential Medical Applications
- Research on amino acetate functionalized Schiff base organotin(IV) complexes by Basu Baul et al. (2009) offers an example of how similar complex organic compounds might be explored for potential medical applications, particularly in the development of new drugs (Basu Baul et al., 2009).
Molecular Recognition and Liquid Crystals
- The study of molecular recognition in liquid crystals, as detailed by Percec and Oda (1995), demonstrates the potential application of similar compounds in materials science and nanotechnology. Their research on liquid crystals of certain diastereomers is relevant for understanding the properties and applications of similar complex compounds (Percec & Oda, 1995).
Safety And Hazards
This involves studying the potential risks associated with the compound. It can include toxicity data, safety precautions, and disposal methods.
Zukünftige Richtungen
This involves discussing potential areas of future research. It can include potential applications of the compound, unanswered questions about its properties or behavior, and suggestions for further studies.
I hope this general guide is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
Eigenschaften
IUPAC Name |
[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-TWWXPJAFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](CC1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

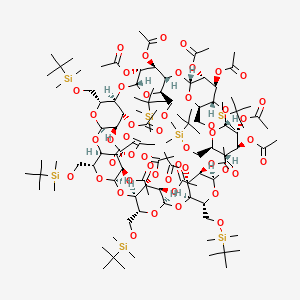





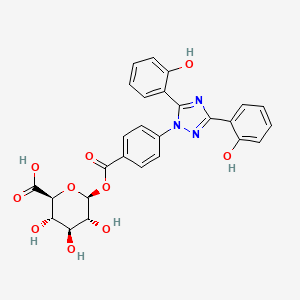
![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

